5-(3-Cyanophenyl)-2-hydroxypyridine, 95%
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Overview
Description
5-(3-Cyanophenyl)-2-hydroxypyridine, or 5-CP-2-HP, is an organic compound that has recently been studied for its potential applications in scientific research. This compound has a unique structure and properties that make it useful for a variety of research purposes.
Scientific Research Applications
5-CP-2-HP has been studied for its potential applications in scientific research. It has been used as a reagent in a variety of organic synthesis reactions, such as the synthesis of novel heterocyclic compounds. It has also been used as a fluorescent probe for the detection of metal ions, and as a fluorescent dye for the detection of biological molecules. In addition, 5-CP-2-HP has been used as a reagent in the synthesis of pharmaceuticals, such as anti-inflammatory drugs.
Mechanism of Action
The mechanism of action of 5-CP-2-HP is not yet fully understood. However, it is believed that the compound acts as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2). It is thought that this inhibition of COX-2 leads to the anti-inflammatory effects of 5-CP-2-HP.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-CP-2-HP have been studied in a number of animal models. Studies have shown that 5-CP-2-HP has anti-inflammatory effects, as well as anti-oxidative effects. In addition, it has been shown to increase the activity of certain enzymes, such as glutathione peroxidase.
Advantages and Limitations for Lab Experiments
The use of 5-CP-2-HP in lab experiments has a number of advantages and limitations. The main advantage is that it is a relatively inexpensive and readily available compound. In addition, it is relatively stable and has a relatively low toxicity. However, the compound is not soluble in water, which can limit its use in certain experiments.
Future Directions
The potential future directions for research on 5-CP-2-HP are numerous. One potential direction is to further investigate its mechanism of action, as well as its biochemical and physiological effects. In addition, further studies could be conducted to investigate its potential applications in drug development, such as the development of anti-inflammatory drugs. Finally, further research could be conducted to investigate the potential use of 5-CP-2-HP in other areas, such as the synthesis of novel heterocyclic compounds.
Synthesis Methods
5-CP-2-HP can be synthesized through a number of methods. The most common method is the reaction between 3-cyanophenol and 2-hydroxypyridine in the presence of an acid catalyst such as sulfuric acid. This reaction is carried out at a temperature of around 100°C and yields a yield of around 95%. Other methods include the reaction of 3-cyanophenol and 2-hydroxypyridine in the presence of a base catalyst such as potassium carbonate.
properties
IUPAC Name |
3-(6-oxo-1H-pyridin-3-yl)benzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O/c13-7-9-2-1-3-10(6-9)11-4-5-12(15)14-8-11/h1-6,8H,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOZSUHCPSZXNHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CNC(=O)C=C2)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20682544 |
Source
|
Record name | 3-(6-Oxo-1,6-dihydropyridin-3-yl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20682544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Cyanophenyl)-2-hydroxypyridine | |
CAS RN |
1198416-57-7 |
Source
|
Record name | 3-(6-Oxo-1,6-dihydropyridin-3-yl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20682544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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